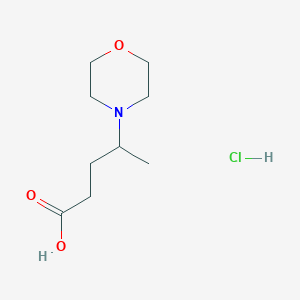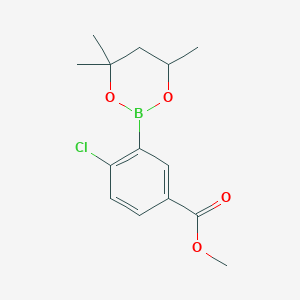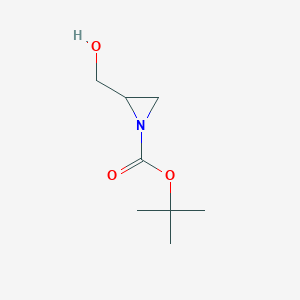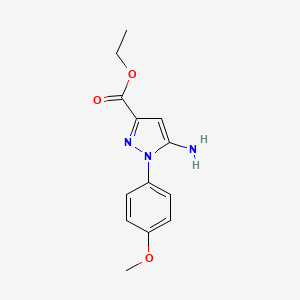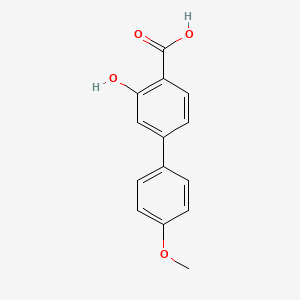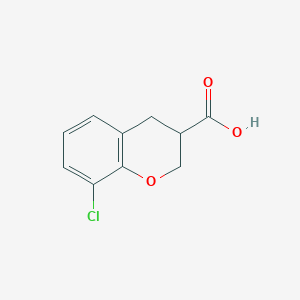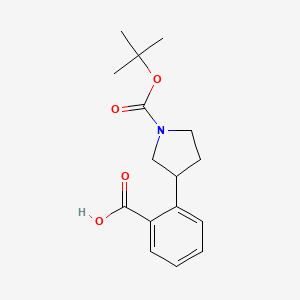
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Descripción general
Descripción
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 889953-29-1 . It has a molecular weight of 291.35 and its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 291.35 .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
The chemistry of compounds similar to 2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is fascinating, with research exploring the variability in their properties and complex formation. Such studies are crucial for identifying new analogues and expanding the applications of these compounds in scientific research (Boča, Jameson, & Linert, 2011).
Biological Activities
Carboxylic acids, including structures similar to the one , have shown a range of biological activities. These activities include antioxidant, antimicrobial, and cytotoxic effects, which are influenced by structural differences among the carboxylic acids (Godlewska-Żyłkiewicz et al., 2020). Specifically, the presence of hydroxyl groups and the carboxyl group's ability to chelate metal ions play significant roles in their bioactivity.
Drug Discovery
The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage, which is vital for designing compounds with selective biological profiles (Li Petri et al., 2021).
Interaction with Metals
The interaction between carboxylic acids and metals significantly impacts the electronic system of biologically important ligands. Understanding these interactions is essential for predicting a molecule's reactivity, stability, and affinity for enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).
Gut Function Regulation
Benzoic acid, which shares structural similarities with this compound, is used in foods and feeds as an antifungal preservative. Recent studies suggest it can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBKWUFRVXIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

